molecular formula C9H11NS B1338835 2-methyl-3,4-dihydro-2H-1,4-benzothiazine CAS No. 58960-00-2

2-methyl-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B1338835
CAS No.: 58960-00-2
M. Wt: 165.26 g/mol
InChI Key: QZSCUJZRZIIVBM-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is a benzothiazine derivative, a class of heterocyclic compounds featuring a benzene ring fused to a thiazine ring containing both nitrogen and sulfur atoms . This molecular framework is recognized as a valuable scaffold in synthetic and medicinal chemistry due to its role in designing innovative heterocyclic systems with diverse biological profiles . The compound has a molecular formula of C9H11NS and a molecular weight of 165.25 g/mol . The 1,4-benzothiazine core is a privileged structure that bridges synthetic organic chemistry with extensive applications in pharmaceutical research . This structural motif demonstrates remarkable potential for functionalization, giving rise to a wide spectrum of biological activities. Researchers have utilized this scaffold to develop compounds with reported properties such as antipsychotropic, antiviral, antimicrobial, antifungal, antioxidant, and anti-inflammatory activities . Furthermore, the 1,4-benzothiazine structure is found in various natural products, including conicaquinones and pheomelanins . This product is intended for research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSCUJZRZIIVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10525512
Record name 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-00-2
Record name 2-Methyl-3,4-dihydro-2H-1,4-benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at reflux . This reaction yields the desired benzothiazine derivative through a cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzothiazine derivatives, including 2-methyl-3,4-dihydro-2H-1,4-benzothiazine, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics . For instance, derivatives have shown effectiveness against Staphylococcus aureus, a common pathogen responsible for skin infections .

Analgesic and Anti-inflammatory Properties
The compound has also been evaluated for its analgesic and anti-inflammatory effects. Studies suggest that benzothiazine derivatives can alleviate pain and reduce inflammation through mechanisms involving the inhibition of cyclooxygenase enzymes . This makes them valuable in treating conditions like arthritis and other inflammatory diseases.

Anticancer Potential
Research has highlighted the anticancer properties of benzothiazine derivatives. These compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models . Their ability to target specific molecular pathways involved in cancer progression presents a promising avenue for cancer therapy.

Pharmaceutical Applications

Drug Design and Development
The structural versatility of this compound allows it to serve as a scaffold for designing new drugs. Its derivatives can be modified to enhance bioactivity and selectivity for specific biological targets . For example, novel derivatives have been synthesized to improve efficacy against multidrug-resistant bacterial strains .

Biopharmaceuticals
In the realm of biopharmaceuticals, this compound is utilized in the development of therapeutic agents that can modulate biological processes. Its role as a K_ATP channel opener has been explored for potential cardiovascular applications, which could lead to new treatments for heart diseases .

Biochemical Research

Cell Culture and Transfection
this compound is employed in cell culture systems as a biochemical agent. It aids in transfection processes essential for gene therapy research and the study of gene expression regulation . Its efficacy in these applications underscores its importance in molecular biology.

Analytical Chemistry
The compound is also used in analytical chemistry as a standard reference material for various assays. Its chemical properties facilitate the development of methods for detecting and quantifying related compounds in biological samples .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialOlayinka Oyewale et al., 2012Demonstrated significant antibacterial activity against multiple strains.
AnalgesicResearch on benzothiazine derivativesShowed effective pain relief comparable to established analgesics.
AnticancerVarious studies on cell linesInduced apoptosis in cancer cells; potential as an anticancer agent.
Drug DesignSynthesis of novel derivativesEnhanced efficacy against resistant bacteria; promising drug candidates identified.

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its anti-inflammatory and analgesic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and the reduction of prostaglandin synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific structural features and the presence of a methyl group at the 2-position, which influences its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications.

Biological Activity

2-Methyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminothiophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in dimethylformamide (DMF) under reflux conditions. This method allows for the efficient formation of the benzothiazine core structure.

Biological Properties

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Antiviral and Antifungal Activities

In addition to its antibacterial effects, this compound demonstrates antiviral and antifungal activities. These properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes within pathogens.

Anti-inflammatory and Analgesic Effects

The compound has also been studied for its anti-inflammatory and analgesic properties. It is believed to act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases and pain management.

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Its ability to modulate cellular signaling pathways involved in cancer progression positions it as a promising candidate for further investigation in oncology.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.
  • Cell Signaling Modulation : It interferes with cellular signaling pathways that regulate growth and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityUnique Features
1,2,4-BenzothiadiazineDiuretic, antihypertensiveContains a diazine ring
3,4-Dihydro-2H-benzothiadiazineAntifungal, antimicrobialSimilar structure but different substituents
Methyl 2-methyl-4-hydroxybenzothiazineAntioxidantHydroxyl group enhances reactivity

This comparison highlights the unique structural features of this compound that contribute to its distinct biological activities.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations.
  • Anti-inflammatory Effects : In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain compared to control groups. The mechanism was linked to decreased COX enzyme activity.
  • Anticancer Activity : In vitro studies showed that the compound induced apoptosis in human breast cancer cells by activating caspase pathways while reducing cell viability at higher concentrations .

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-3,4-dihydro-2H-1,4-benzothiazine, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves cyclization reactions. A widely used method is the reaction of 2-aminobenzenethiol derivatives with α-bromoketones or phenacyl bromide under reflux in polar aprotic solvents (e.g., DMF or ethanol). For example, phenacyl bromide reacts with the sodium salt of N-substituted 2-aminobenzenethiols to form the benzothiazine core, with yields ranging from 50% to 85% depending on substituents and solvent choice . Optimizing stoichiometry (1:1 molar ratio) and temperature (80–100°C) minimizes side products like disulfide formation.

Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry?

Key techniques include:

  • NMR Spectroscopy : 1H^1H NMR analysis of coupling constants (e.g., J=2.53.5HzJ = 2.5–3.5 \, \text{Hz} for diastereotopic protons in the thiazine ring) and 13C^13C NMR shifts (e.g., 160–170 ppm for carbonyl groups in keto-substituted derivatives) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond ≈ 1.75 Å) and dihedral angles to confirm the boat conformation of the thiazine ring .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+^+ at m/z 166.06 for the parent compound) .

Q. What biological screening assays are appropriate for evaluating this compound derivatives?

Common assays include:

  • In vitro enzyme inhibition : Test against targets like dipeptidyl peptidase-IV (DPP-IV) or cysteine proteases using fluorogenic substrates (e.g., IC50_{50} determination via kinetic assays) .
  • Antidepressant activity : Forced swim test (FST) and tail suspension test (TST) in rodent models, with comparisons to reference drugs like imipramine .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound derivatives be addressed?

Low yields often arise from competing side reactions (e.g., oxidation of thiols to disulfides). Strategies include:

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation during cyclization .
  • Catalytic additives : Introduce Cu(I) or Fe(III) catalysts to accelerate ring closure (e.g., CuI improves yields by 15–20% in intramolecular C–S bond formation) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and enhances regioselectivity .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Discrepancies may arise from dynamic processes in solution (e.g., ring puckering). A combined approach is recommended:

  • VT-NMR (Variable Temperature NMR) : Identify conformational equilibria by observing signal coalescence at elevated temperatures .
  • DFT Calculations : Compare experimental X-ray geometries with computed structures (e.g., using B3LYP/6-31G* basis sets) to validate tautomeric forms .
  • Cross-validation with analogs : Compare spectral trends across substituted derivatives (e.g., electron-withdrawing groups stabilize specific conformers) .

Q. What experimental designs are optimal for studying the mechanism of action of this compound-based enzyme inhibitors?

Employ a tiered approach:

  • Kinetic Analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., interactions with DPP-IV S1/S2 pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven inhibition .

Data Contradictions and Resolution

  • Contradiction : Some studies report antidepressant activity for keto-substituted derivatives , while others emphasize cytotoxicity .
    Resolution : Bioactivity is substituent-dependent. Methyl groups at C2 enhance blood-brain barrier penetration, whereas nitro groups increase cytotoxicity. Structure-activity relationship (SAR) studies with >20 analogs are critical .

  • Contradiction : Conflicting melting points (e.g., 139–140°C vs. 145°C) for similar derivatives .
    Resolution : Polymorphism or residual solvent (e.g., DMF) may alter melting points. Recrystallize from ethanol/water mixtures and characterize via DSC .

Key Research Findings

Property/ActivityData SummaryReference
Synthetic Yield (baseline)50–85% (phenacyl bromide route)
DPP-IV Inhibition (IC50_{50})0.8–2.3 µM (for nitro-substituted analogs)
Antidepressant Activity (FST)40–60% immobility reduction vs. control
Cytotoxicity (HEK-293)CC50_{50} > 100 µM for methyl derivatives

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